Dimyristoylphosphatidic acid

Description

Overview of Phosphatidic Acid (PA) as a Core Glycerophospholipid

Phosphatidic acid (PA) represents the simplest class of glycerophospholipids, yet its functions are profoundly diverse and essential for life. nih.govportlandpress.com It is a fundamental constituent of cellular membranes and serves as a central hub in the metabolism of lipids. portlandpress.comcreative-proteomics.com

Phosphatidic acid is a cornerstone of lipid biology, acting as the primary precursor for the synthesis of all other glycerophospholipids in eukaryotic cells. nih.govwikipedia.org These include major membrane components such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine (B164497), as well as storage lipids like triglycerides. creative-proteomics.com The cellular concentration of PA is tightly regulated, and its presence is vital for maintaining cellular homeostasis and function. creative-proteomics.com Beyond its role in lipid synthesis, PA is involved in a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival. creative-proteomics.comfrontiersin.org Its unique biophysical properties also allow it to influence membrane structure, including membrane curvature, which is critical for processes like vesicle formation and fusion. nih.gov

Phosphatidic acid holds a dual role as both a biosynthetic precursor and a signaling molecule. nih.govwikipedia.orggerli.com In its precursor capacity, PA is a key intermediate in the de novo synthesis of glycerophospholipids. nih.gov As a signaling lipid, PA can be rapidly generated in response to various extracellular signals. nih.gov This production is often mediated by the enzyme phospholipase D (PLD), which hydrolyzes phosphatidylcholine to produce PA. wikipedia.org The generated PA can then directly interact with and modulate the activity of a variety of proteins, including kinases and phosphatases, thereby influencing downstream signaling cascades. portlandpress.comnih.gov This signaling role is implicated in numerous cellular responses, from growth factor signaling to stress responses. creative-proteomics.com

Structural Characteristics of Dimyristoylphosphatidic Acid

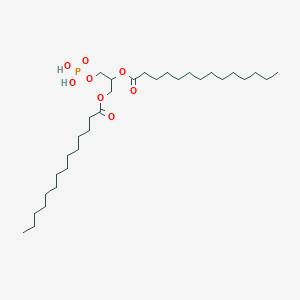

The specific properties and functions of any given phosphatidic acid molecule are determined by the fatty acid chains attached to its glycerol (B35011) backbone. This compound is distinguished by the presence of two myristoyl chains. ontosight.ai

DMPA consists of a glycerol backbone, two myristoyl (14-carbon saturated fatty acid) chains esterified to the sn-1 and sn-2 positions, and a phosphate (B84403) group attached to the sn-3 position. ontosight.aievitachem.com The presence of these two saturated myristoyl chains gives DMPA specific physical properties, such as a defined melting point of approximately 60–65 °C. evitachem.com The phosphate headgroup is the key to its acidic nature and its ability to interact with other molecules. evitachem.com This small but highly negatively charged headgroup allows DMPA to participate in electrostatic interactions and hydrogen bonding, which are crucial for its signaling functions and its influence on membrane structure. portlandpress.com

Table 1: Key Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C31H61O8P |

| Molecular Weight | 592.8 g/mol nih.govnih.gov |

| Acyl Chains | Two myristoyl (14:0) chains evitachem.com |

| Headgroup | Phosphate evitachem.com |

| Appearance | Typically a white or off-white solid at room temperature evitachem.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol; insoluble in water evitachem.com |

The glycerol backbone of DMPA contains a chiral center at the sn-2 carbon, meaning that DMPA can exist as two different stereoisomers: the (R)-isomer and the (S)-isomer. ontosight.aiontosight.ai These isomers are non-superimposable mirror images of each other, a property known as enantiomerism. wikipedia.org In biological systems, the specific stereochemistry of a molecule can significantly impact its interactions with enzymes and other chiral molecules. ontosight.ai The naturally occurring form is typically the (R)-isomer, also referred to as 1,2-diacyl-sn-glycero-3-phosphate. nih.gov The distinct three-dimensional arrangement of atoms in each isomer can lead to differences in their biological activity and physical properties. ontosight.ai For a molecule with one chiral center like DMPA, there are two possible stereoisomers. youtube.com

Historical Context and Evolution of DMPA Research

The study of phospholipids (B1166683) dates back to the 19th century, but the specific identification and characterization of phosphatidic acid came later. It was initially thought to be primarily a plant lipid, a notion later revealed to be an artifact of the extraction process due to the action of phospholipase D. gerli.com The seminal work on reconstituting lipid bilayers in vitro in the early 1960s paved the way for detailed studies of individual phospholipids like DMPA. researchgate.net

Early research on DMPA often utilized it as a component in model membrane systems to understand fundamental biophysical properties of lipid bilayers. core.ac.uknih.gov Studies in the 1980s and 1990s investigated the effects of factors like cholesterol and ions on the phase transition and structure of DMPA membranes using techniques such as differential scanning calorimetry and nuclear magnetic resonance (NMR) spectroscopy. bohrium.comnih.gov These studies provided foundational knowledge about how the physical state of lipid membranes is influenced by their composition.

More recent research has benefited from advanced analytical techniques like lipidomics, which allows for the comprehensive analysis of all lipids within a biological sample. researchgate.netmdpi.com This has enabled a more nuanced understanding of the dynamic roles of specific lipid species like DMPA in complex cellular processes. The development of sophisticated computational methods, such as constant-pH molecular dynamics simulations, has further allowed researchers to model the behavior of DMPA in lipid bilayers with greater accuracy, providing insights into its role in membrane ionization and protein interactions. acs.org

Structure

2D Structure

Properties

CAS No. |

30170-00-4 |

|---|---|

Molecular Formula |

C31H61O8P |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(3-phosphonooxy-2-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36) |

InChI Key |

OZSITQMWYBNPMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |

Other CAS No. |

30170-00-4 |

Synonyms |

dimyristoylphosphatidic acid dimyristoylphosphatidic acid, (R)-isomer dimyristoylphosphatidic acid, barium salt, (R)-isomer DMSPTA L-alpha-dimyristoylphosphatidic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dimyristoylphosphatidic Acid

De Novo Synthesis Routes

The de novo synthesis of phosphatidic acid, the precursor to DMPA, occurs primarily through two interconnected pathways that commence with either glycerol-3-phosphate or dihydroxyacetone phosphate (B84403). These pathways establish the foundational structure of the molecule, which is subsequently acylated with fatty acids.

Glycerol-3-Phosphate Acyltransferase (GPAT) Mediated Pathway

The principal and most direct route for the de novo synthesis of phosphatidic acid begins with glycerol-3-phosphate (G3P). This pathway is initiated by the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the acylation of G3P at the sn-1 position. This reaction utilizes an acyl-Coenzyme A (acyl-CoA) molecule and results in the formation of 1-acyl-sn-glycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA).

The subsequent step involves the acylation of LPA at the sn-2 position, a reaction catalyzed by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). This second acylation yields phosphatidic acid. The specific fatty acid composition of the resulting phosphatidic acid, and thus the potential for it to be DMPA, is contingent on the acyl-CoA molecules available and the substrate preferences of the GPAT and AGPAT enzymes. For DMPA to be formed through this pathway, myristoyl-CoA would need to be utilized in both acylation steps.

In mammals, there are four isoforms of GPAT (GPAT1-4) which are localized in the mitochondria and the endoplasmic reticulum. These isoforms exhibit different substrate preferences. For instance, GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, while GPAT3 prefers oleoyl-CoA. Myristoyl-CoA can serve as a substrate for some of these enzymes, setting the stage for the first step in DMPA synthesis. Similarly, the specificity of the AGPAT/LPAAT enzyme in the second step is crucial. Some bacterial LPAATs have been shown to exhibit a preference for myristoyl-CoA, suggesting a mechanism for the specific incorporation of the second myristoyl group.

Dihydroxyacetone Phosphate (DHAP) Pathway Contribution

An alternative starting point for the de novo synthesis of phosphatidic acid is dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. In this pathway, DHAP is first acylated at the sn-1 position by dihydroxyacetone phosphate acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase, to form 1-acyl-DHAP.

Regulation of Initial Acylation Steps

The initial acylation steps in both de novo pathways are critical regulatory points in glycerolipid synthesis. The activity of GPAT, which catalyzes the committed step, is subject to regulation by various factors, including feeding status and hormonal signals. For instance, hepatic mitochondrial GPAT activity is known to change in response to fasting and refeeding.

Transcriptional regulation also plays a significant role. The expression of the GPAT1 gene is notably regulated by the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c), which is in turn influenced by insulin (B600854) levels. This highlights a link between carbohydrate metabolism and the synthesis of glycerolipids. Peroxisome proliferator-activated receptor γ (PPARγ) has been shown to increase the mRNA expression of GPAT3.

The activity of DHAPAT can also be influenced by physiological conditions. Studies have shown that its activity can be elevated in response to high-fat diets or treatment with certain peroxisome proliferators. This intricate regulation of the initial acyltransferases ensures that the rate of phosphatidic acid synthesis is attuned to the cell's metabolic needs.

Production via Phospholipase D (PLD) Activity

Beyond the de novo synthesis routes, phosphatidic acid can be rapidly generated through the hydrolysis of existing phospholipids (B1166683), a reaction catalyzed by phospholipase D (PLD). This pathway is a crucial component of cellular signaling, as the resulting phosphatidic acid can act as a second messenger.

Isoforms and Substrate Specificity of PLD in DMPA Generation

The PLD superfamily of enzymes catalyzes the hydrolysis of the terminal phosphodiester bond of glycerophospholipids. In mammals, the most well-characterized isoforms are PLD1 and PLD2. These enzymes primarily act on phosphatidylcholine (PC), cleaving it to produce phosphatidic acid and choline (B1196258). Therefore, the generation of DMPA through this pathway is contingent on the presence of dimyristoylphosphatidylcholine (B1235183) (DMPC) within the cellular membranes.

While mammalian PLDs exhibit a strong preference for phosphatidylcholine as their headgroup substrate, their specificity regarding the acyl chains is less pronounced. The enzyme's active site interacts with the glycerol (B35011) backbone and acyl chains, but the primary determinant of substrate recognition appears to be the choline headgroup. However, protein engineering studies have demonstrated that the acyl chain preference of PLD can be altered, suggesting that the enzyme's structure does contribute to acyl chain recognition. If DMPC is present in the membrane, PLD can hydrolyze it to generate DMPA.

Mechanistic Insights into PLD-Dependent DMPA Formation

The catalytic mechanism of PLD involves a two-step "ping-pong" process. In the first step, a conserved histidine residue in the enzyme's active site performs a nucleophilic attack on the phosphate group of the substrate (e.g., DMPC). This results in the formation of a covalent phosphatidyl-enzyme intermediate and the release of the choline headgroup.

In the second step, a water molecule acts as a nucleophile, attacking the phosphatidyl-enzyme intermediate. This hydrolyzes the intermediate, releasing phosphatidic acid (in this case, DMPA) and regenerating the free enzyme. This mechanism allows for the rapid production of phosphatidic acid in response to various cellular stimuli. The activation of PLD itself is tightly regulated by a host of factors, including small GTPases (such as ARF and Rho), protein kinase C (PKC), and phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2).

Data Tables

Table 1: Key Enzymes in Dimyristoylphosphatidic Acid Biosynthesis

| Enzyme | Pathway | Substrates | Product |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | De Novo Synthesis (GPAT Pathway) | Glycerol-3-Phosphate, Myristoyl-CoA | 1-Myristoyl-sn-glycerol-3-phosphate (Lyso-PA) |

| Dihydroxyacetone Phosphate Acyltransferase (DHAPAT) | De Novo Synthesis (DHAP Pathway) | Dihydroxyacetone Phosphate, Myristoyl-CoA | 1-Myristoyl-DHAP |

| 1-Acyl-DHAP Reductase | De Novo Synthesis (DHAP Pathway) | 1-Myristoyl-DHAP, NADPH | 1-Myristoyl-sn-glycerol-3-phosphate (Lyso-PA) |

| 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT) | De Novo Synthesis (Both Pathways) | 1-Myristoyl-sn-glycerol-3-phosphate, Myristoyl-CoA | This compound (DMPA) |

| Phospholipase D (PLD) | Phospholipid Hydrolysis | Dimyristoylphosphatidylcholine (DMPC), H₂O | This compound (DMPA), Choline |

Table 2: Regulatory Factors of Key Biosynthetic Enzymes

| Enzyme | Activators | Inhibitors/Negative Regulators |

| GPAT | Insulin (via SREBP-1c), PPARγ | Fasting |

| DHAPAT | High-fat diet, Peroxisome proliferators | |

| PLD | Small GTPases (ARF, Rho), Protein Kinase C (PKC), PIP₂ |

Conversion and Turnover of this compound

This compound (DMPA), as a specific type of phosphatidic acid (PA), is a central intermediate in lipid metabolism. Its conversion and turnover are critical for maintaining cellular lipid homeostasis, producing signaling molecules, and synthesizing structural and storage lipids. The metabolic fate of DMPA is largely determined by the enzymatic pathways that process its phosphate head group and diacylglycerol backbone.

Phosphatidate Phosphohydrolase (PAP) Activity and Downstream Lipids

A primary pathway for the turnover of DMPA involves the action of phosphatidate phosphohydrolase (PAP), also known as lipid phosphate phosphatase (LPP). nih.gov This enzyme catalyzes the dephosphorylation of phosphatidic acid, removing the phosphate group to yield diacylglycerol (DAG) and inorganic phosphate. nih.gov The product, 1,2-dimyristoylglycerol, is a key branch-point metabolite that serves as a precursor for the synthesis of several downstream lipids.

The primary downstream lipids synthesized from the DAG backbone derived from DMPA include:

Triacylglycerols (TAGs): The PAP-catalyzed reaction is the committed step in the synthesis of TAGs, which are the main form of energy storage in eukaryotic cells. nih.gov

Phosphatidylcholine (PC): The diacylglycerol moiety can be used for the synthesis of phosphatidylcholine, a major structural component of cellular membranes. nih.govresearchgate.net

Phosphatidylethanolamine (PE): Similar to PC synthesis, the DAG backbone is utilized to form phosphatidylethanolamine, another crucial membrane phospholipid. nih.govresearchgate.net

PAP enzymes are categorized into two main types: Mg²⁺-dependent (PAP1) and Mg²⁺-independent (PAP2/LPP). PAP1 enzymes are primarily involved in the de novo synthesis of lipids like TAG, PC, and PE. nih.gov In contrast, PAP2 enzymes are more commonly associated with lipid signaling pathways. nih.gov

| Enzyme | Substrate | Product | Primary Downstream Lipids from Product |

|---|---|---|---|

| Phosphatidate Phosphohydrolase (PAP) | This compound (DMPA) | 1,2-Dimyristoylglycerol (Diacylglycerol) | Triacylglycerols (TAGs), Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) |

Integration within Glycerolipid and Triacylglycerol Metabolism

The conversion of DMPA to diacylglycerol is a pivotal step that integrates it into the broader pathways of glycerolipid and triacylglycerol metabolism. nih.gov Phosphatidic acid itself is a precursor for all glycerophospholipids. mdpi.com Its metabolic pathway diverges at the point of its synthesis. One branch leads to the formation of cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), a precursor for lipids like phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS). researchgate.net

The alternative branch, mediated by PAP, channels the diacylglycerol backbone specifically toward the synthesis of TAG, PC, and PE. researchgate.net This routing is crucial for balancing the cellular pools of storage lipids versus membrane phospholipids. The fatty acid composition of the phosphatidic acid can influence its metabolic fate, with certain acyl-chain combinations being preferentially routed toward specific downstream pathways. embopress.org For instance, within the endoplasmic reticulum, newly synthesized PA with specific fatty acid profiles may be preferentially directed towards either PI synthesis or conversion to DAG for TAG and PC synthesis. embopress.org

Subcellular Localization of DMPA Biosynthetic and Degradative Enzymes

The synthesis and degradation of DMPA and other glycerolipids are compartmentalized within the cell, reflecting the distinct roles of different organelles in lipid metabolism. In plants and other photosynthetic eukaryotes, glycerolipid biosynthesis occurs via two major pathways localized in different compartments. nih.gov

Chloroplasts (Prokaryotic Pathway): Fatty acid synthesis occurs primarily in the plastids. These fatty acids can be directly incorporated into glycerolipids within the chloroplast in what is termed the prokaryotic pathway. nih.gov

Endoplasmic Reticulum (Eukaryotic Pathway): Fatty acids can also be exported to the cytosol and incorporated into glycerolipids on the endoplasmic reticulum (ER) membrane. This is known as the eukaryotic pathway and is the primary site for the synthesis of phospholipids like PC and PE, as well as the storage lipid TAG. researchgate.netnih.gov

The enzymes responsible for the turnover and degradation of phosphatidic acid are also found in specific subcellular locations. While the ER is a central hub for lipid metabolism, degradative enzymes have been identified in other compartments. Notably, active phosphatidic acid metabolism, including the activities of lipid phosphate phosphatase (LPP), diacylglyceride (B12379688) lipase (B570770) (DAGL), and PA-selective phospholipases (PLA), has been detected in purified cell nuclei. nih.gov This suggests a role for PA metabolism in nuclear processes, separate from the bulk synthesis of membrane and storage lipids in the ER.

| Metabolic Process | Primary Subcellular Localization | Associated Enzymes/Pathways |

|---|---|---|

| Fatty Acid Synthesis | Plastids (Chloroplasts) | Fatty Acid Synthase (FAS) Complex |

| Glycerolipid Biosynthesis (Eukaryotic Pathway) | Endoplasmic Reticulum (ER) | Glycerol-3-phosphate acyltransferases, Phosphatidate Phosphohydrolase (PAP1) |

| Triacylglycerol (TAG) Biosynthesis | Endoplasmic Reticulum (ER) | Diacylglycerol acyltransferase (DGAT) |

| Phosphatidic Acid Degradation/Turnover | Endoplasmic Reticulum (ER), Cell Nucleus | Lipid Phosphate Phosphatase (LPP), Diacylglyceride Lipase (DAGL), Phospholipases (PLA) |

Molecular Mechanisms and Cellular Signaling Roles of Dimyristoylphosphatidic Acid

Direct Protein-DMPA Interactions

The signaling function of phosphatidic acid is primarily mediated through its direct interaction with specific proteins, which can alter their localization, conformation, and catalytic activity. nih.govnih.gov These interactions are often driven by the unique biophysical properties of the PA headgroup, which can act as an electrostatic and hydrogen-bonding anchor for protein binding. nih.gov

The identification of a single, conserved PA-binding domain (PABD) has been challenging; however, a common feature has emerged: a short, polybasic stretch of amino acids is often critical for the interaction. nih.gov These domains typically contain positively charged residues like lysine (B10760008) and arginine that electrostatically interact with the negatively charged phosphate (B84403) headgroup of PA. nih.govresearchgate.net

Several key proteins have been shown to contain distinct PA-binding regions:

Raf-1 Kinase : This kinase possesses a specific PA-binding site within its carboxyl-terminal domain, localized to a 35-amino acid segment (residues 389-423). nih.gov This interaction is distinct from its binding to other lipids like phosphatidylserine (B164497). nih.govresearchgate.net

mTOR : The mammalian target of rapamycin (B549165) interacts with PA via its FKBP12-rapamycin binding (FRB) domain. researchgate.netnih.gov This interaction is crucial for the assembly, stability, and activation of the mTORC1 complex. nih.gov

Kinase Suppressor of Ras (KSR) : This scaffolding protein contains a sequence with homology to the polybasic PA-binding site found in Raf-1. nih.gov

Other Effectors : A variety of other proteins are known to contain PABDs, including the yeast protein Opi1 and the sporulation-specific protein Spo20, whose binding domains are often used as experimental PA biosensors. nih.govrupress.org

| Protein | Identified PA-Binding Domain/Region | Key Residues/Features | Reference |

|---|---|---|---|

| Raf-1 Kinase | C-terminal domain (residues 389-423) | Polybasic site | nih.gov |

| mTOR | FKBP12-Rapamycin Binding (FRB) Domain | Highly conserved sequence on α4 helix | nih.gov |

| KSR1 | Putative PA-binding region (PABR) | Homologous to Raf-1 PABR, contains key arginines | nih.gov |

| SnRK2.4 | N-terminal PA-binding domain | Conserved lysines and arginines | researchgate.net |

The binding of PA to its target proteins is not merely for localization; it often induces significant conformational changes that directly modulate the protein's biological activity. creative-proteomics.com These allosteric effects can either activate or inhibit the protein's function.

A primary function of PA is to recruit cytosolic proteins to cellular membranes, a critical step in the activation of many signaling pathways. portlandpress.com By accumulating in specific membrane microdomains, PA acts as a localized docking site. Research has shown that agonist-dependent translocation of Raf-1 to membranes is mediated primarily by its direct interaction with PA, a process that is independent of its association with Ras. nih.gov The PA-binding region of Raf-1 is sufficient on its own to target a reporter protein (green fluorescent protein) to membranes. nih.gov

Furthermore, PA functions as a molecular scaffold, promoting the assembly of multi-protein signaling complexes. nih.govresearchgate.net For example, the PA-dependent recruitment of the scaffolding protein KSR1 to the plasma membrane promotes the formation of patches enriched in KSR1, H-Ras, and PA. nih.gov These localized platforms are thought to enhance the efficiency and specificity of signal transmission through the ERK cascade. nih.gov Similarly, PA binding is required for the plasma membrane recruitment of the scaffold protein IQGAP1 and the Ras guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless (SOS), further highlighting its role in organizing signaling hubs at the membrane. nih.govnih.gov

Involvement in Key Signaling Pathways

Through its direct interactions with a host of effector proteins, PA plays an integral role in regulating key signaling pathways that control cell fate and function.

PA is a significant regulator of several major protein kinase cascades.

mTOR : PA is a well-established activator of the mTORC1 complex. It can act through a Phosphoinositide 3-kinase (PI3K)-independent mechanism to stimulate mTOR signaling. nih.gov The direct binding of PA to the FRB domain of mTOR is a key part of this activation. nih.gov Some evidence also suggests that PA can mediate mTORC1 activation indirectly through the ERK signaling pathway. nih.gov

Akt : PA can stimulate the PI3K/Akt pathway. mdpi.com In some contexts, Akt has been shown to bind preferentially to PA for its translocation to the plasma membrane, suggesting a potential PI3K-independent mode of activation as well. wikipedia.org The activation of Akt by PA can, in turn, contribute to the downstream activation of the mTOR pathway. nih.gov

ERK : The production of PA is considered a crucial step for the activation of the ERK cascade. nih.gov Exogenous PA has been shown to induce the phosphorylation and activation of MEK and ERK. nih.govmdpi.com This effect is directly linked to PA's ability to recruit and activate the upstream kinase Raf-1.

Raf-1 : As a direct binding partner, PA is essential for the translocation of Raf-1 to the membrane, which is a prerequisite for its activation. nih.govnih.gov By controlling Raf-1, PA serves as a gatekeeper for the entire ERK1/2 pathway. frontiersin.org

PI3K : The relationship between PA and PI3K is complex. While PA has been shown to activate mTOR signaling independently of PI3K, other studies demonstrate that PA can stimulate the PI3K/Akt pathway, suggesting it may act upstream or in parallel depending on the cellular context. nih.govmdpi.com

| Signaling Kinase | Effect of PA Interaction | Mechanism | Reference |

|---|---|---|---|

| mTOR | Activation | Direct binding to FRB domain; indirect activation via ERK pathway. | nih.govnih.gov |

| Akt | Activation / Translocation | Stimulation of PI3K/Akt pathway; direct binding for membrane translocation. | mdpi.comwikipedia.org |

| ERK | Activation | Activation of the upstream kinase Raf-1. | nih.gov |

| Raf-1 | Activation / Translocation | Direct binding mediates recruitment to the membrane. | nih.govnih.gov |

| PI3K | Activation (context-dependent) | Stimulates PI3K/Akt pathway, but can also act parallel to PI3K to activate mTOR. | nih.govmdpi.com |

PA is a critical regulator of the Ras superfamily of small GTPases, which are molecular switches controlling processes like cytoskeletal organization and membrane trafficking. nih.govnih.gov PA exerts its influence not by acting as a GTPase itself, but by modulating the proteins that control the GTPase activation cycle: Guanine Nucleotide Exchange Factors (GEFs), which activate GTPases, and GTPase-Activating Proteins (GAPs), which inactivate them. nih.govnih.gov

Rho family : PA has been reported to regulate GAPs for the Rho family of GTPases. nih.gov

Rac : PA can promote the activation of Rac by recruiting and activating its GEF, DOCK2. frontiersin.org

Arf : PA interacts with the Arf signaling axis in multiple ways. It can regulate Arf GAPs, creating a potential negative feedback loop for signaling pathways that involve Arf-dependent phospholipase D (PLD) activation. nih.gov Additionally, some Arf family proteins have been suggested to bind directly to PA. nih.govfrontiersin.org

This regulation of GEFs and GAPs appears to be a common mechanism by which PA metabolism controls the activity of small GTPases in response to external stimuli. nih.gov

Cross-talk with Phospholipases and Lipid-Modifying Enzymes

The cellular concentration and signaling activity of phosphatidic acid are intricately linked with the functions of phospholipases and other lipid-modifying enzymes. This interplay forms a complex regulatory network where PA levels are controlled by specific enzymes, and in turn, PA can modulate the activity and localization of these and other proteins. nih.gov

Phosphatidic acid is primarily synthesized through two major enzymatic pathways on cellular membranes. nih.gov One pathway involves Phospholipase D (PLD), which catalyzes the hydrolysis of structural phospholipids (B1166683) like phosphatidylcholine to generate PA. nih.govdaneshyari.com The other key pathway is the sequential action of Phospholipase C (PLC) and diacylglycerol kinase (DGK). nih.govmdpi.com PLC hydrolyzes phosphoinositides to produce diacylglycerol (DAG), which is then phosphorylated by DGK to form PA. mdpi.com

The interaction is not unidirectional. Phosphatidic acid itself can act as a modulator of enzyme activity. It is known to interact with a variety of proteins, including phospholipases, to regulate their catalytic functions or their association with membranes. nih.gov For instance, the activity of phospholipase A2 (PLA2), an enzyme that hydrolyzes the fatty acid at the sn-2 position of phospholipids, is significantly influenced by the lipid composition of the membrane bilayer, including the presence of PA and its hydrolysis products like lysophosphatidylcholine (B164491) and fatty acids. bohrium.comyoutube.com This creates a feedback loop where the products of one enzymatic reaction can influence the activity of others, thereby fine-tuning the lipid composition and signaling output of the cell membrane. The metabolism of PA is a critical aspect of maintaining cellular homeostasis, with its conversion to and from DAG acting as a substrate cycle that protects these signaling lipids from being consumed for the synthesis of other phospholipids. nih.gov

| Enzyme Family | Role in PA Metabolism | Interaction with PA |

| Phospholipase D (PLD) | Synthesizes PA by hydrolyzing phosphatidylcholine. nih.govnih.gov | PLD activity directly increases PA levels for signaling. daneshyari.com |

| Phospholipase C (PLC) | Produces diacylglycerol (DAG), a precursor for PA synthesis. nih.gov | Part of a two-step pathway to generate PA. mdpi.com |

| Diacylglycerol Kinase (DGK) | Phosphorylates DAG to produce PA. nih.govmdpi.com | The final step in the PLC/DGK pathway for PA synthesis. |

| Phospholipase A2 (PLA2) | Activity is enhanced by the products of phospholipid hydrolysis. bohrium.com | PA can be a substrate for certain PLA2 isoforms and can influence membrane properties that affect PLA2 activity. |

Roles in Fundamental Cellular Processes

As a pivotal signaling lipid, phosphatidic acid is involved in a wide spectrum of fundamental cellular processes. nih.govumsl.edu Its unique biophysical properties, particularly its small, highly charged headgroup, allow it to influence membrane curvature and create localized negative charge patches, facilitating the recruitment and activation of specific proteins. This versatility enables PA to act as a regulatory hub in processes ranging from cell growth and proliferation to the intricate dynamics of intracellular trafficking and stress responses. daneshyari.com

Phosphatidic acid is a key regulator of cell growth, proliferation, and development. daneshyari.com Research has demonstrated that PA can stimulate the proliferation of myoblasts. nih.gov This mitogenic effect is mediated through the activation of G protein-coupled receptors, specifically LPA1 and LPA2, leading to the subsequent phosphorylation and activation of the PI3K/Akt and MEK/ERK1-2 signaling pathways. nih.gov Notably, this action occurs independently of PA's conversion to lysophosphatidic acid (LPA). nih.gov

The role of PA in development is also critical. Studies have shown that the metabolism of phosphatidic acid is crucial for the early stages of embryonic development. plos.org The regulation of PA levels and its downstream signaling are essential for processes that govern proper embryogenesis. plos.org The specific effects of phosphatidic acid can be dependent on its acyl chain composition. For example, dipalmitoylphosphatidic acid (DPPA) has been shown to inhibit the growth of triple-negative breast cancer cells by suppressing angiogenesis. nih.gov This highlights how different molecular species of PA can have distinct, and sometimes opposing, effects on cell proliferation.

| Cellular Process | Effect of Phosphatidic Acid | Key Signaling Pathway(s) |

| Myoblast Proliferation | Stimulatory | LPA1/LPA2 receptors, PI3K/Akt, MEK/ERK1-2. nih.gov |

| Cancer Cell Growth (DPPA) | Inhibitory (via anti-angiogenesis) | CUX1/FGF1/HGF pathway. nih.gov |

| Embryonic Development | Essential for early stages | Regulation of phospholipid synthesis. plos.org |

Phosphatidic acid plays a significant role in the dynamic processes of membrane trafficking, which involves the movement of vesicles between different cellular compartments. daneshyari.comfrontiersin.org Its ability to alter membrane curvature and recruit specific proteins makes it a key player in the formation and fission of transport vesicles.

One of the well-documented roles of PA is in the biogenesis of tubular recycling endosomes (TREs), which are essential for retrieving and recycling internalized cell surface receptors and lipids back to the plasma membrane. researchgate.net PA, in cooperation with proteins like MICAL-L1 and Syndapin2, is necessary for the generation of these tubular structures. researchgate.net Furthermore, PA produced by PLD activity is important for regulating exocytosis, the process by which vesicles fuse with the plasma membrane to release their contents outside the cell. frontiersin.org Inhibition of PA production has been shown to block degranulation in neutrophils and exocytosis in mast cells. frontiersin.org

While the precise mechanisms of membrane fusion are complex, involving the merging of two distinct lipid bilayers, it is a process that is heavily influenced by the lipid composition of the participating membranes. youtube.comyoutube.com As a cone-shaped lipid, PA can induce negative curvature in membrane leaflets, a property that is thought to facilitate the formation of fusion intermediates like the hemifusion stalk. frontiersin.org This structural influence, combined with its ability to recruit and activate proteins of the fusion machinery, positions PA as a critical regulator of membrane fusion events.

Autophagy is a fundamental cellular process for degrading and recycling cellular components through the formation of double-membraned vesicles called autophagosomes. nih.govmdpi.com Phosphatidic acid has been identified as a key lipid regulator in this pathway, often acting as a suppressor.

Studies have shown that PA can inhibit autophagy by competitively binding to glyceraldehyde-3-phosphate dehydrogenase (GAPC) and phosphoglycerate kinase (PGK). nih.govresearchgate.net This binding is proposed to interfere with the formation of essential autophagy-related complexes, such as the ATG3-ATG8e and ATG6-VPS34 complexes, thereby halting the autophagic process. researchgate.net

However, the role of PA in autophagy can be context-dependent. In neurons, cellular stress induced by corticosterone (B1669441) or chronic unpredictable stress leads to a reduction in autophagy. nih.gov This reduction can be normalized by the administration of phosphatidic acid, suggesting that in certain cellular contexts and under specific stress conditions, PA can play a role in restoring autophagic flux. nih.gov This indicates a complex regulatory role for PA, where it may fine-tune the autophagic response depending on the cellular state and environmental cues.

The cytoskeleton, a dynamic network of protein filaments including microfilaments, microtubules, and intermediate filaments, is responsible for maintaining cell shape, enabling cell movement, and organizing the intracellular space. wikipedia.orgnih.gov Phosphatidic acid and its associated signaling networks are involved in modulating the organization and dynamics of the cytoskeleton. daneshyari.com

The link between PA and the cytoskeleton is often mediated by proteins that can bind both PA and cytoskeletal components. By being generated in specific locations within the cell membrane, PA can act as a spatial cue to recruit and activate proteins that regulate the polymerization and arrangement of actin filaments. This localized control contributes to processes such as cell migration, changes in cell shape, and cytokinesis. The interplay between PLD activity, PA generation, and the Rho family of small GTPases is particularly important in controlling the formation of actin stress fibers and other cytoskeletal structures.

Cells have evolved intricate signaling networks, such as the integrated stress response (ISR), to cope with a variety of environmental and internal stressors. biorxiv.orgsemanticscholar.org Phosphatidic acid is a key lipid mediator that is rapidly and transiently produced in response to a wide range of stresses, including osmotic stress, temperature changes, dehydration, and pathogen attack. nih.govmdpi.com

The rapid increase in PA levels following a stress stimulus allows it to act as an immediate second messenger, triggering downstream signaling cascades to mount an appropriate cellular response. nih.gov For example, in mouse models of major depressive disorder induced by chronic stress, there is an observed reduction in autophagy in hippocampal neurons. nih.gov Intravenous injection of phosphatidic acid was shown to normalize autophagy in these neurons and correct stress-induced behavioral alterations. nih.gov This suggests that PA is a critical component of the signaling pathways that help cells adapt to and survive stressful conditions, in part by modulating other fundamental processes like autophagy. nih.govuniversityofgalway.ie

| Stress Stimulus | Cellular Response Involving PA | Reference |

| Wounding, Dehydration, Salt, Cold | Rapid and transient increase in cellular PA levels. | nih.gov |

| Chronic Unpredictable Stress (in mice) | PA normalizes reduced autophagy in hippocampal neurons. | nih.gov |

| Pathogen Attack | PA production is part of the plant defense signaling cascade. | nih.govmdpi.com |

Influence on Lipid-Protein Interaction Specificity and Dynamics

The interaction between lipids and proteins is a cornerstone of cellular signaling, governing the localization and function of numerous proteins. Dimyristoylphosphatidic acid (DMPA), a species of phosphatidic acid (PA) with two saturated 14-carbon acyl chains, plays a significant role in these interactions. The specificity and dynamics of these interactions are finely tuned by the unique properties of both the lipid and the protein.

Role of Lipid Acyl Chain Specificity in Protein Interactions

The structure of the acyl chains in phospholipids is a critical determinant of their interaction with proteins. The nature of these chains, including their length and degree of saturation, influences the physical properties of the cell membrane, such as its fluidity and packing. These properties, in turn, can modulate the binding affinity and specificity of lipid-binding proteins.

The two myristoyl chains of DMPA are saturated, which leads to tighter packing of the lipid molecules in a bilayer compared to phospholipids with unsaturated acyl chains. This tighter packing can create a more ordered and less fluid membrane environment. For some proteins, these regions of higher order can be preferential binding sites, while for others, they may be inhibitory. The ability of proteins to interact with DMPA is therefore influenced by the specific membrane topology created by its saturated acyl chains. For instance, the nicotinic acetylcholine (B1216132) receptor has been shown to be more effective at restraining the conformations of phosphatidic acid lipids compared to phosphatidylcholine lipids, indicating a significant role for the lipid's structure in these interactions nih.gov. While direct comparative studies on a wide range of proteins are ongoing, the distinct biophysical properties conferred by the dimyristoyl chains suggest a mechanism for selective protein recruitment.

Research has shown that after an initial electrostatic attraction, hydrophobic interactions between the lipid acyl chains and hydrophobic residues on the protein can occur, leading to a more stable "docked" state nih.gov. The specific nature of the myristoyl chains of DMPA will therefore influence the strength and nature of these secondary hydrophobic interactions.

Impact of Protein Charge and Structure on DMPA Binding

The binding of proteins to DMPA is significantly influenced by the protein's charge and three-dimensional structure. The phosphate headgroup of DMPA carries a negative charge at physiological pH, making it a prime target for electrostatic interactions with positively charged residues on proteins.

Proteins that bind to DMPA and other anionic lipids often possess specific domains enriched in basic amino acids such as lysine and arginine. These positively charged domains can act as an "electrostatic lure," guiding the protein to the negatively charged surface of a DMPA-containing membrane nih.gov. This initial, long-range electrostatic attraction is a crucial first step in the formation of a lipid-protein complex. Computational analyses have supported this, showing that an electrostatic-hydrogen bond switch mechanism enhances the affinity of phosphatidic acid-binding domains for PA nih.gov.

| Feature | Influence on DMPA-Protein Interaction |

| Protein Charge | Positively charged domains on proteins are attracted to the negatively charged phosphate headgroup of DMPA, initiating the binding process. |

| Protein Structure | The specific three-dimensional arrangement of amino acids, including the location of charged and hydrophobic residues, determines the specificity and stability of the interaction with DMPA-containing membranes. |

Formation of Lipid-Protein Complexes and Their Properties

The interaction between DMPA and a protein partner culminates in the formation of a lipid-protein complex, a dynamic entity with specific biophysical properties. The formation of these complexes is often a multi-step process, initiated by electrostatic attraction and followed by conformational changes in both the lipid and the protein, leading to a stable, functional unit.

A notable example of a protein forming a complex with a phosphatidic acid species is human cystatin C (hCC) with dipalmitoylphosphatidic acid (DPPA), a close structural analog of DMPA. Studies have shown that the interaction between hCC and DPPA leads to the formation of a stable protein-membrane complex mdpi.com. Upon binding, the protein undergoes a significant structural change, with an increase in its α-helical content, which stabilizes the entire molecule against denaturation mdpi.com. This induced fit mechanism, where both partners may undergo conformational adjustments, is a common feature of protein-lipid interactions.

The properties of these complexes, such as their stoichiometry (the number of lipid molecules per protein molecule) and stability, are crucial for their biological function. These properties can be characterized using a variety of biophysical techniques, including circular dichroism to monitor changes in protein secondary structure, and differential scanning calorimetry to assess the stability of the complex mdpi.com. The formation of a DMPA-protein complex can lead to the clustering of DMPA molecules around the protein, creating a distinct lipid domain within the membrane nih.gov. This localized change in lipid composition can, in turn, influence the recruitment of other signaling molecules.

Advanced Methodologies for Academic Research on Dimyristoylphosphatidic Acid

Analytical Techniques for Lipidomics and Quantification

Precise quantification and identification of DMPA within complex lipid mixtures are foundational to understanding its biological roles. Lipidomics, the large-scale study of lipids, employs a variety of powerful analytical techniques to achieve this.

Mass spectrometry (MS) is a cornerstone of modern lipid analysis due to its high sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) provides a robust platform for the separation, identification, and quantification of DMPA. rsc.orgnih.govmdpi.com This technique allows for the separation of DMPA from other lipid species prior to its introduction into the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting fragmentation patterns are highly specific and can be used to confirm the identity of the lipid and to quantify its abundance, even at low concentrations. nih.govresearchgate.net For instance, a method using hydrophilic interaction liquid chromatography (HILIC) followed by negative-ion electrospray ionization high-resolution mass spectrometry has been developed for the highly selective and sensitive identification and quantitation of phosphatidic acid molecular species. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool, particularly for the analysis of lipids in complex biological samples and for imaging applications. mdpi.commdpi.comyoutube.com In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. mdpi.commdpi.com MALDI-TOF has been successfully used to identify phosphatidic acid as a product of the radiolysis of other phospholipids (B1166683). nih.gov

Key Features of Mass Spectrometry Techniques for DMPA Analysis:

| Technique | Principle | Advantages for DMPA Research | Common Applications |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. nih.govrsc.org | High sensitivity, specificity, and quantitative accuracy. nih.govmdpi.com | Quantification of DMPA in biological extracts, lipidomics profiling. nih.gov |

| MALDI-TOF MS | Laser-induced desorption and ionization from a matrix. mdpi.commdpi.com | High throughput, spatial analysis (imaging), and analysis of complex mixtures. youtube.comnih.gov | Tissue imaging of DMPA distribution, identification of DMPA in complex samples. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of phospholipid classes, including DMPA. nih.govresearchgate.net Various stationary phases can be employed, such as cyanopropyl columns, to achieve efficient separation of different phospholipid classes. nih.gov The separated lipids can then be quantified using detectors like evaporative light-scattering detectors (ELSD), which are sensitive to the mass of the analyte. researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective method for the separation and identification of phospholipids. nih.gov In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate, and a mobile phase of organic solvents moves up the plate by capillary action, separating the lipid components based on their polarity. nih.gov While generally less sensitive than HPLC, both one-dimensional and two-dimensional TLC can be used to effectively separate DMPA from other phospholipids for qualitative and semi-quantitative analysis. nih.gov

Radiochemical labeling provides a highly sensitive method for tracing the metabolic fate and distribution of DMPA. This typically involves the incorporation of a radioactive isotope, such as phosphorus-32 (B80044) (³²P), into the phosphate (B84403) headgroup of the phospholipid. An optimized protocol for the steady-state labeling of yeast phospholipids using orthophosphate (³²Pi) has been described, allowing for the subsequent separation and quantification of the radiolabeled lipids by techniques like TLC. nih.gov This approach is invaluable for studying the biosynthesis, turnover, and signaling functions of DMPA in cellular systems.

Biophysical Spectroscopic and Imaging Methods

To understand the structural and dynamic properties of DMPA within membranes, a suite of biophysical techniques is employed. These methods provide insights into the behavior of DMPA bilayers, their phase transitions, and their interactions with other molecules.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of lipid bilayers. ox.ac.ukmit.edu Deuterium (²H) NMR and Phosphorus (³¹P) NMR are particularly informative for investigating DMPA-containing membranes. ox.ac.ukcore.ac.uk

²H-NMR, typically using DMPA with deuterated acyl chains, provides information about the ordering and dynamics of the lipid chains. core.ac.uknih.govosti.gov The quadrupolar splitting observed in ²H-NMR spectra is directly related to the order parameter of the C-²H bond, offering a measure of the conformational freedom of the acyl chains in different phases. core.ac.ukresearchgate.net

³¹P-NMR focuses on the phosphate headgroup of DMPA, providing insights into the local dynamics, orientation, and phase behavior of the lipid. core.ac.ukresearchgate.netnih.gov The chemical shift anisotropy of the ³¹P nucleus is sensitive to the motional averaging experienced by the headgroup, resulting in characteristic spectral lineshapes for different lipid phases (e.g., gel vs. liquid-crystalline). core.ac.ukresearchgate.net

NMR Parameters for DMPA Membrane Characterization:

| NMR Technique | Nucleus Probed | Information Obtained | Example Research Finding |

| ²H-NMR | Deuterium on acyl chains | Acyl chain order and dynamics, phase behavior. core.ac.uknih.govosti.gov | The ordering of DMPA's lipid chains in the fluid phase is weakly dependent on the charge at the interface. core.ac.uk |

| ³¹P-NMR | Phosphorus-31 in headgroup | Headgroup dynamics, orientation, and lipid phase identification. core.ac.ukresearchgate.netnih.gov | Each protonation state of the DMPA molecule corresponds to a distinct ³¹P-NMR powder pattern. core.ac.uk |

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the phase transitions of lipid bilayers. nih.govsemanticscholar.orgresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of the temperature and enthalpy of phase transitions. nih.govsemanticscholar.orgtechnologynetworks.com For DMPA, DSC can be used to study the gel-to-liquid crystalline phase transition (Tm), which is sensitive to factors such as pH and the presence of other molecules like cholesterol. researchgate.netmalvernpanalytical.com The resulting DSC thermogram provides a wealth of information about the cooperativity and energetics of these transitions. technologynetworks.comresearchgate.netresearchgate.net

Representative Phase Transition Temperatures of Phospholipids Determined by DSC:

| Phospholipid | Pre-transition Temperature (°C) | Main Transition Temperature (Tm) (°C) |

| DMPC | 14.3 | 23.2 |

| DPPC | 34.2 | 41.4 |

| DPPA | - | 59.8 |

Note: Data for DMPC and DPPC are for comparative purposes and were obtained from liposomes. The DPPA data is for a pure lipid bilayer. Transition temperatures can vary with experimental conditions. researchgate.netresearchgate.net

X-ray Diffraction and Neutron Scattering for Structural Studies

Studies using SAXD have unambiguously shown that DMPA, especially when complexed with divalent cations like calcium (Ca²⁺), forms stable lamellar (bilayer) structures. nih.govosti.gov These lamellar phases can be remarkably persistent, maintaining their structure even at temperatures as high as 85°C in the presence of calcium ions. nih.govosti.gov The diffraction patterns provide precise measurements of the lamellar repeat distance (D), which is the combined thickness of the lipid bilayer and the intervening water layer. For instance, studies on the closely related dimyristoylphosphatidylcholine (B1235183) (DMPC) in the gel phase have determined a repeat spacing (D) of 59.9 Å, a head-to-head spacing (DHH) of 40.1 Å, and a hydrocarbon thickness (2DC) of 30.3 Å. nih.gov This type of quantitative data allows researchers to understand how factors like ion binding, hydration level, and temperature affect the packing of DMPA molecules.

Wide-angle X-ray diffraction (WAXD) complements SAXD by providing information on the packing of the acyl chains within the bilayer. It can distinguish between the ordered gel phase, where chains are tightly packed, and the disordered liquid-crystalline phase.

Neutron scattering serves as a complementary technique, offering unique advantages due to its sensitivity to isotopes of hydrogen (¹H and ²H). By selectively deuterating either the lipid, the solvent, or an interacting protein, neutron diffraction can provide detailed structural information about the location of specific components within the membrane assembly, which is especially valuable for studying protein-lipid interactions and the hydration profile of the bilayer.

Table 1: Structural Parameters of Myristoyl-Based Phospholipid Bilayers Determined by X-ray Diffraction

| Parameter | Description | Example Value (DMPC, gel phase) | Reference |

|---|---|---|---|

| Lamellar Repeat Spacing (D) | Total thickness of the bilayer plus the water layer. | 59.9 Å | nih.gov |

| Area per Lipid (A) | The average lateral area occupied by a single lipid molecule. | 47.2 Ų | nih.gov |

| Head-to-Head Spacing (DHH) | The distance between the phosphate groups of opposing leaflets. | 40.1 Å | nih.gov |

| Hydrocarbon Thickness (2DC) | The thickness of the hydrophobic core of the bilayer. | 30.3 Å | nih.gov |

| Chain Tilt Angle | The angle of the acyl chains relative to the bilayer normal. | 32.3° | nih.gov |

Fluorescence Spectroscopy Techniques (e.g., FRET, FRAP)

Fluorescence spectroscopy offers sensitive methods to probe the dynamics and interactions of DMPA in model membranes without significantly perturbing the system.

Förster Resonance Energy Transfer (FRET) is a technique that functions as a "molecular ruler," enabling the measurement of distances between two fluorescent molecules (a donor and an acceptor) on the order of 1-10 nanometers. In the context of DMPA research, FRET is extensively used to quantify the binding and selectivity of proteins to DMPA-containing membranes. nih.gov By labeling a protein with a donor fluorophore and incorporating an acceptor-labeled lipid into a DMPA vesicle, the proximity of the protein to the membrane can be measured by the efficiency of energy transfer. Research has shown that DMPA can induce a non-uniform distribution of fluorescent acceptor probes upon protein binding, a specific effect not observed with other common phospholipids like phosphatidylcholine or phosphatidylserine (B164497), highlighting specific interactions mediated by the phosphatidic acid headgroup. nih.gov

Raman and Infrared (FTIR) Spectroscopy for Molecular Interactions

Vibrational spectroscopy techniques, including Raman and Fourier-transform infrared (FTIR) spectroscopy, provide detailed information about the structure, dynamics, and intermolecular interactions of DMPA at the molecular level by probing the vibrational modes of its specific chemical bonds.

Raman spectroscopy is highly sensitive to the conformation of the lipid acyl chains. The C-H stretching and C-C skeletal regions of the Raman spectrum are particularly informative. Studies on DMPA/Ca²⁺ complexes have used Raman spectroscopy to show that the acyl chains remain in a highly ordered, motionally restricted state with few trans-gauche isomerizations even at elevated temperatures, which contrasts with the cooperative melting transition seen in many other phospholipids. nih.govosti.gov

FTIR spectroscopy excels at probing the polar headgroup and interfacial regions of the DMPA molecule. Specific vibrational bands serve as reporters for the local molecular environment.

Phosphate Group (PO₂⁻): The asymmetric stretching mode of the phosphate group is sensitive to hydration and electrostatic interactions. In studies of DMPA/Ca²⁺ complexes, analysis of this spectral region provided strong evidence that calcium ions directly bind to both oxygen atoms of the phosphate group, forming bridges between adjacent bilayers. nih.govosti.gov

Carbonyl Group (C=O): The frequency of the ester carbonyl stretching mode is a sensitive indicator of hydrogen bonding at the bilayer's interfacial region. In DMPA/Ca²⁺ complexes, FTIR spectra suggest that even after significant dehydration induced by the calcium ions, some water molecules remain trapped and hydrogen-bonded to these carbonyl groups. nih.govosti.gov

Acyl Chains (CH₂): The symmetric and antisymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups provide information about the conformational order (i.e., the number of gauche isomers) of the hydrocarbon chains, complementing data from Raman spectroscopy.

Table 2: Key Vibrational Modes of DMPA and Their Interpretations in Spectroscopy

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided | Technique |

|---|---|---|---|

| CH₂ Stretching | 2850-2920 | Acyl chain conformational order (gauche/trans ratio) | FTIR, Raman |

| C=O Stretching | ~1735 | Hydration and H-bonding at the glycerol (B35011) backbone | FTIR |

| PO₂⁻ Asymmetric Stretch | ~1220 | Hydration and ion binding at the phosphate headgroup | FTIR |

| C-C Skeletal Stretch | 1000-1150 | Acyl chain conformational order | Raman |

Atomic Force Microscopy (AFM) for Surface Morphology and Interactions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the visualization of DMPA-containing supported lipid bilayers in near-physiological conditions with nanoscale detail. nih.gov Unlike diffraction methods that provide averaged structural information, AFM generates a three-dimensional topographical map of the membrane surface, revealing localized features, defects, and dynamic processes.

In academic research on DMPA, AFM is used to:

Visualize Surface Morphology: AFM can directly image the surface of DMPA bilayers, identifying the presence of different lipid phases, domain boundaries, and bilayer defects or holes. For related lipids in the gel (Pβ') phase, AFM has been used to observe and measure characteristic ripple structures on the membrane surface. nih.gov

Characterize Protein-Lipid Interactions: The technique allows for the real-time visualization of how proteins, peptides, or other molecules interact with and alter the structure of a DMPA membrane. This can include protein binding, aggregation on the surface, or membrane disruption.

Measure Nanomechanical Properties: Beyond imaging, AFM can perform force spectroscopy. By pressing the AFM tip into the membrane and measuring the resulting cantilever deflection, the mechanical properties of the DMPA bilayer, such as its compressional modulus and rupture force, can be determined. nih.govarxiv.org This provides insight into the stability and rigidity of the membrane.

The preparation of smooth, stable, and relatively defect-free supported lipid bilayers is essential for reliable AFM studies. nih.gov Vesicle fusion is a common and reliable method for forming such bilayers on substrates like mica or silicon. rsc.org

In Vitro Biochemical and Cell-Based Assays

Enzyme Activity Assays (e.g., PLD, PAP, Kinases)

Dimyristoylphosphatidic acid is a critical tool in biochemical assays for studying enzymes involved in lipid signaling pathways. DMPA can function as a substrate, a product standard, or an allosteric regulator depending on the enzyme being investigated.

Phospholipase D (PLD) Assays: PLD enzymes catalyze the hydrolysis of phospholipids like phosphatidylcholine to produce phosphatidic acid (PA). While DMPA is a product of this reaction, synthetic DMPA is essential as a standard for chromatography or mass spectrometry to confirm and quantify the PA generated in the assay.

Phosphatidic Acid Phosphatase (PAP) Assays: PAP enzymes (also known as lipins) specifically dephosphorylate PA to generate diacylglycerol (DAG), a key step in lipid synthesis and signaling. In these assays, DMPA is incorporated into liposomes or mixed micelles to serve as a defined substrate. The activity of PAP is then determined by measuring the rate of DMPA consumption or DAG production.

Protein Kinase Assays: PA is a crucial lipid second messenger that can directly bind to and regulate the activity of numerous proteins, including protein kinases. To study this regulation, DMPA is incorporated into lipid vesicles. The effect of DMPA on the kinase's activity is then measured by monitoring the phosphorylation of a known substrate, often using radio-labeled ATP (γ-³²P-ATP) and quantifying the transfer of the radioactive phosphate to the substrate peptide or protein. This approach allows researchers to determine if DMPA acts as an activator or inhibitor of a specific kinase.

Protein-Lipid Overlay and Liposome (B1194612) Binding Assays

Determining the direct interaction between proteins and DMPA is fundamental to understanding its role in cellular processes. Protein-lipid overlay and liposome binding assays are two widely used in vitro methods for this purpose.

Protein-Lipid Overlay Assays: This is a rapid, qualitative screening method to identify potential PA-binding proteins.

Immobilization: A solution of DMPA is carefully spotted onto a hydrophobic membrane (e.g., nitrocellulose or PVDF), where it becomes immobilized as the solvent evaporates. Often, a dilution series of the lipid is spotted to get a semi-quantitative sense of binding affinity.

Incubation: The membrane is blocked (typically with bovine serum albumin or non-fat milk) and then incubated with a solution containing the purified protein of interest, which may be fused to an epitope tag (like GST or His).

Detection: After washing away unbound protein, the protein captured by the immobilized DMPA is detected using a specific primary antibody against the protein or its tag, followed by a labeled secondary antibody, similar to a Western blot.

Liposome Binding Assays: This technique provides a more quantitative measure of protein-lipid interaction in a more physiologically relevant bilayer context.

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared containing a defined molar percentage of DMPA, with the remainder being a neutral "background" lipid like phosphatidylcholine.

Incubation: The purified protein is incubated with the DMPA-containing liposomes (and often with control liposomes lacking DMPA) in a suitable buffer.

Separation: The liposomes, along with any bound protein, are separated from the unbound protein in the solution via high-speed ultracentrifugation, which pellets the vesicles.

Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are analyzed separately, typically by SDS-PAGE followed by Coomassie staining or Western blotting. By comparing the amount of protein in the pellet for DMPA-containing versus control liposomes, the specificity and extent of binding can be determined. This assay is a simple and affordable method for detecting novel protein-lipid interactions, such as the binding of proteins to phosphatidic acid.

Cell Culture Models for Investigating DMPA Functions (e.g., yeast, mammalian cell lines, bacterial)

Cell culture models are indispensable tools for dissecting the specific functions of this compound (DMPA) at the cellular and molecular level. These in vitro systems allow for controlled experimental conditions to investigate the synthesis, trafficking, and signaling roles of DMPA.

Yeast Models: The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental aspects of lipid metabolism, including the biosynthesis of phosphatidic acid (PA). nih.govnih.gov The enzymes responsible for PA synthesis are well-conserved between yeast and mammals, making it an invaluable system for genetic and biochemical studies. nih.gov In yeast, PA is a central precursor for the synthesis of all glycerophospholipids and triacylglycerols. nih.govresearchgate.net Researchers utilize yeast to study the localization and regulation of enzymes involved in PA biosynthesis, such as glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT). nih.gov Yeast models have been instrumental in elucidating the role of PA in cellular processes like membrane biogenesis and lipid storage. nih.gov Genetic manipulation of yeast allows for the study of how alterations in PA levels, which can be influenced by the acyl chain composition like that in DMPA, affect cell viability and signaling pathways. researchgate.net

Mammalian Cell Lines: A variety of mammalian cell lines are employed to investigate the diverse roles of PA in more complex physiological contexts. Human embryonic kidney (HEK293) cells and various cancer cell lines are commonly used to study PA-dependent signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov For instance, studies have shown that PA is required for the activation of mTORC1 at the lysosomal surface. nih.gov The use of human and murine cell lines has demonstrated that exogenously supplied PA can induce the translocation of mTORC1 to the lysosome, a key step in its activation. nih.gov Furthermore, mammalian cell models are crucial for investigating the role of PA in membrane trafficking events like exocytosis and in the regulation of protein kinases such as Raf-1. rutgers.eduescholarship.org

Bacterial Models: Bacterial systems, such as Escherichia coli, serve as fundamental models for understanding lipid metabolism and membrane homeostasis. nih.gov While bacteria synthesize a variety of phospholipids, the study of how specific species like DMPA are incorporated into and affect the properties of bacterial membranes is an active area of research. These models are particularly useful for examining the physical and chemical properties of membranes with defined lipid compositions. researchgate.net By creating model bacterial membranes with varying amounts of specific anionic lipids, researchers can investigate how these lipids influence membrane structure and interactions with antimicrobial agents. researchgate.netmdpi.com The genetic tractability of bacteria also allows for the manipulation of lipid biosynthetic pathways to understand the essentiality and function of different phospholipid species. nih.gov

| Cell Model | Organism/Cell Type | Key Research Applications for Phosphatidic Acid (PA) |

| Yeast | Saccharomyces cerevisiae | Elucidating fundamental PA biosynthesis pathways, studying the function of conserved lipid-metabolizing enzymes, and investigating the role of PA in lipid storage and membrane biogenesis. nih.govresearchgate.netresearchgate.net |

| Mammalian | HEK293, various cancer cell lines | Investigating PA's role in complex signaling networks (e.g., mTOR, Raf-1 kinase), studying membrane trafficking, and exploring the impact of PA on cell growth and proliferation. nih.govnih.govescholarship.org |

| Bacterial | Escherichia coli | Understanding basic lipid metabolism, creating model membranes with defined compositions to study physical properties, and investigating lipid-protein interactions. nih.govresearchgate.netnih.gov |

Molecular Biology and Genetic Manipulation Techniques

Gene Knockout and Knockdown Strategies for Lipid-Modifying Enzymes (e.g., CRISPR, RNAi)

To elucidate the specific functions of DMPA, it is crucial to manipulate the enzymes that regulate its synthesis and turnover. Gene knockout and knockdown technologies are powerful tools for achieving this.

CRISPR-Cas9: The CRISPR-Cas9 system allows for the precise and permanent disruption of genes encoding lipid-modifying enzymes. For example, researchers have used CRISPR-Cas9 to create knockout mutants of lysophosphatidic acid acyltransferase (LPAAT) genes, which are responsible for converting lysophosphatidic acid to phosphatidic acid. researchgate.netnih.gov Studies in the allotetraploid rapeseed (Brassica napus) have successfully used a multi-gRNA CRISPR-Cas9 strategy to simultaneously knock out homologous copies of BnLPAT2 and BnLPAT5, leading to observable changes in the plant's lipid profile. researchgate.net Similarly, CRISPR/Cas9-mediated knockout of GmGPAT1, a glycerol-3-phosphate acyltransferase, in soybean hairy-roots resulted in pronounced growth inhibition under salt stress, highlighting the enzyme's role in stress tolerance through lipid metabolism. nih.gov In human induced pluripotent stem cells (iPSCs), CRISPR/Cas9 has been used to knock out the LIPA gene, which encodes lysosomal acid lipase (B570770), to study its function in human macrophages. mdpi.com

RNA interference (RNAi): RNAi provides a method for transiently reducing the expression of target genes through the introduction of small interfering RNAs (siRNAs). This technique has been widely used to study the effects of depleting enzymes involved in PA metabolism. For instance, siRNA-mediated knockdown of phospholipase D (PLD) isoforms, PLD1 and PLD2, has been shown to reduce the cellular levels of PA. rutgers.edu Studies in human fibrosarcoma cells demonstrated that siRNAs specific to PLD1 and PLD2 effectively and specifically reduced the activity of their respective targets without affecting the other isoform. This approach has been instrumental in demonstrating that PA generated by PLD2 is involved in regulating the migration of vascular smooth muscle cells. rutgers.edu Furthermore, gene-silencing approaches using RNAi have revealed the requirement of PLDs and the PA they produce for the replication of certain plant RNA viruses.

| Technique | Target Enzyme Class | Model System | Outcome of Manipulation |

| CRISPR/Cas9 | Lysophosphatidic Acid Acyltransferase (LPAAT) | Brassica napus (rapeseed) | Simultaneous knockout of homologous genes, enabling study of their role in oil production. researchgate.net |

| CRISPR/Cas9 | Glycerol-3-Phosphate Acyltransferase (GPAT) | Glycine max (soybean) | Knockout mutants showed significant growth inhibition under salt stress, linking the enzyme to stress tolerance. nih.gov |

| RNAi (siRNA) | Phospholipase D (PLD1 and PLD2) | Human Vascular Smooth Muscle Cells | Knockdown of PLD2, but not PLD1, inhibited cell migration and the formation of membrane ruffles. rutgers.edu |

| RNAi | Phospholipase D (PLD) | Nicotiana benthamiana (plant) | Gene silencing showed that PLDs and their product, PA, are required for viral RNA replication. |

Overexpression and Mutagenesis Studies of DMPA-Interacting Proteins

Understanding the functional consequences of DMPA's interactions with specific proteins is advanced by overexpression and mutagenesis studies. These techniques allow for the detailed examination of protein-lipid binding and its downstream effects.

Overexpression Studies: Overexpressing a protein of interest can amplify its cellular functions and facilitate the study of its interactions with lipids like DMPA. For example, the overexpression of PA-PLA₁, a PA-preferring phospholipase A₁, in HeLa cells was shown to induce the fragmentation of mitochondria, indicating a role for this enzyme in regulating mitochondrial dynamics. nih.gov Conversely, overexpressing enzymes that produce PA, such as PLD, can be used to study the downstream effects of elevated PA levels. Another powerful application is the overexpression of fluorescently tagged PA-binding domains, which can serve as biosensors to track the localization of PA within the cell.

Mutagenesis Studies: Site-directed mutagenesis is a precise technique used to alter specific amino acids in a protein's sequence. escholarship.org This is particularly useful for identifying the residues that form the binding pocket for lipids like DMPA. In studies of Raf-1 kinase, a key component of the MAPK signaling pathway, deletion mutagenesis was used to pinpoint the PA-binding site to a 35-amino acid segment within the carboxyl-terminal domain of the protein. escholarship.org Further mutations within this region that disrupt the interaction with PA were shown to prevent the recruitment of Raf-1 to cellular membranes, thereby inhibiting its activation. researchgate.net This demonstrates that the direct binding of PA to Raf-1 is a critical step in its signaling function. Such studies provide a detailed understanding of the structure-function relationship governing protein-DMPA interactions. escholarship.org

Microscopy for Intracellular Localization and Dynamics (e.g., Confocal, Electron Microscopy)

Visualizing the subcellular location of DMPA is key to understanding its function in cellular processes. Confocal and electron microscopy are powerful techniques for achieving this.

Confocal Microscopy: Confocal microscopy allows for the high-resolution optical imaging of fluorescently labeled molecules within living or fixed cells. To visualize PA, researchers often use genetically encoded biosensors. These consist of a fluorescent protein (like GFP) fused to a protein domain that specifically binds to PA, such as the PA-binding domain of the yeast protein Spo20. rutgers.edu When expressed in cells, these biosensors accumulate in regions with high concentrations of PA, allowing for the dynamic tracking of this lipid. This technique has been used to show that in growing pollen tubes, PA is concentrated in an annulus-like pattern in the plasma membrane just behind the tip. Time-lapse confocal imaging can also be used to follow the trafficking of newly synthesized, fluorescently labeled PA from the endoplasmic reticulum to mitochondria. nih.gov

Future Perspectives and Emerging Research Avenues for Dimyristoylphosphatidic Acid

Comprehensive Understanding of Stereoisomer-Specific Functions of DMPA

The chirality of phospholipids (B1166683) is a critical determinant of their biological activity, yet the specific functions of DMPA stereoisomers remain largely unexplored. Molecules that have the same chemical formula but differ in the spatial arrangement of their atoms are known as stereoisomers. biomedgrid.combiomedgrid.com These can exist as enantiomers, which are non-superimposable mirror images of each other. biomedgrid.com The biological effects of stereoisomers can vary significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even toxic. biomedgrid.comresearchgate.net

Future research must prioritize a comprehensive investigation into the distinct roles of the R and S enantiomers of DMPA. This will involve the chemical synthesis of enantiomerically pure DMPA to be used in a variety of in vitro and in vivo models. Key research questions to address include:

Differential Protein Interactions: Do the stereoisomers of DMPA exhibit varying affinities for PA-binding proteins? Investigating this could reveal stereospecific signaling pathways.

Enzymatic Specificity: Are enzymes that metabolize PA, such as lipid phosphate (B84403) phosphatases and phospholipases, stereoselective for DMPA isomers?

Membrane Properties: How does the stereochemistry of DMPA influence the biophysical properties of membranes, such as curvature, fluidity, and domain formation?

A deeper understanding of DMPA's stereoisomer-specific functions holds the potential for the development of highly targeted therapeutic agents. nih.gov

Interplay of DMPA with Other Lipid Classes in Membrane Microenvironments

The cellular membrane is a complex mosaic of lipids and proteins, and the interactions between these components are crucial for cellular function. DMPA is known to interact with other key lipid classes, such as cholesterol and sphingomyelin (B164518), which are major components of the outer leaflet of the plasma membrane. nih.gov These interactions are thought to be important for the formation of lipid microdomains, or "rafts," which are specialized membrane regions involved in signal transduction and protein trafficking. nih.gov

Future research should focus on elucidating the precise nature and functional consequences of DMPA's interactions with other lipids. Key areas of investigation include:

Lipid Raft Dynamics: How does the incorporation of DMPA influence the formation, stability, and composition of lipid rafts?

Cholesterol and Sphingomyelin Interactions: What are the specific molecular interactions between DMPA, cholesterol, and sphingomyelin, and how do these interactions modulate membrane properties? nih.gov Studies have shown that interactions between sphingomyelin and cholesterol are important for understanding membrane heterogeneity and lipid raft formation. nih.gov

Functional Consequences: How do the interactions of DMPA with other lipids affect cellular processes such as endocytosis, exocytosis, and cell signaling?

Advanced techniques such as cryo-electron microscopy, super-resolution microscopy, and computational modeling will be instrumental in dissecting these complex lipid-lipid interactions.

Development of Advanced Probes and Tools for Real-Time DMPA Dynamics

A significant challenge in understanding the signaling roles of DMPA is the lack of tools to visualize its dynamic changes in living cells in real-time. um.esrupress.org While genetically encoded biosensors have been developed for generic PA, there is a pressing need for probes that can specifically recognize DMPA. um.es

The development of advanced probes and tools for real-time DMPA dynamics is a critical future direction. mdpi.comnih.gov Promising approaches include:

DMPA-Specific Fluorescent Probes: The design and synthesis of novel fluorescent probes with high affinity and specificity for DMPA will enable the visualization of its subcellular localization and trafficking.